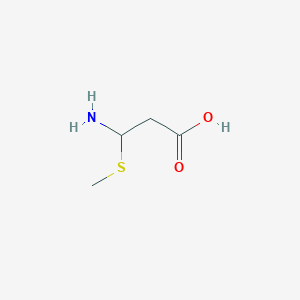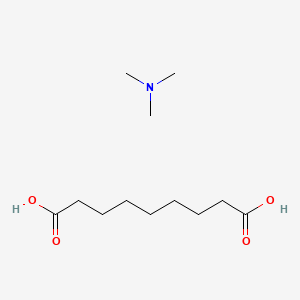
Nonanedioic acid--N,N-dimethylmethanamine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanedioic acid–N,N-dimethylmethanamine (1/1) is a compound formed by the combination of nonanedioic acid and N,N-dimethylmethanamine in a 1:1 molar ratioThe resulting compound has a molecular formula of C12H25NO4 and a molecular weight of 247.33 g/mol .
Méthodes De Préparation
The synthesis of Nonanedioic acid–N,N-dimethylmethanamine (1/1) can be achieved through various methods. One common approach involves the reaction of nonanedioic acid with N,N-dimethylmethanamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Nonanedioic acid–N,N-dimethylmethanamine (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Nonanedioic acid–N,N-dimethylmethanamine (1/1) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In biology, the compound is studied for its potential antimicrobial and antifungal properties .
In medicine, Nonanedioic acid–N,N-dimethylmethanamine (1/1) is investigated for its potential use in treating skin conditions such as acne and rosacea. The compound’s ability to inhibit the growth of certain bacteria and reduce inflammation makes it a promising candidate for topical treatments .
In industry, the compound is used as an intermediate in the production of polymers, resins, and coatings. Its unique chemical properties make it suitable for various applications, including the manufacture of adhesives, lubricants, and plasticizers .
Mécanisme D'action
The mechanism of action of Nonanedioic acid–N,N-dimethylmethanamine (1/1) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes involved in fatty acid synthesis, leading to reduced bacterial growth and inflammation . The exact molecular targets and pathways involved in these effects are still under investigation, but preliminary studies suggest that the compound may interfere with the production of key cellular components .
Comparaison Avec Des Composés Similaires
Nonanedioic acid–N,N-dimethylmethanamine (1/1) can be compared with other similar compounds, such as azelaic acid, adipic acid, and pimelic acid. While all these compounds are dicarboxylic acids, Nonanedioic acid–N,N-dimethylmethanamine (1/1) is unique due to the presence of the N,N-dimethylmethanamine moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it suitable for specific applications .
Similar compounds include:
- Azelaic acid (Nonanedioic acid)
- Adipic acid
- Pimelic acid
- Suberic acid
- Undecanedioic acid
- Dodecanedioic acid
These compounds share some common properties but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
917615-18-0 |
|---|---|
Formule moléculaire |
C12H25NO4 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
N,N-dimethylmethanamine;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C3H9N/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-4(2)3/h1-7H2,(H,10,11)(H,12,13);1-3H3 |
Clé InChI |
NXJVJIDYBVNVBC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C.C(CCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)
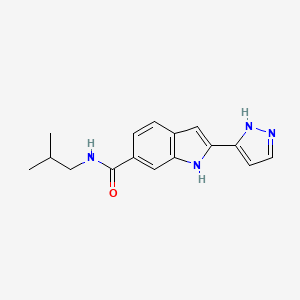
![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
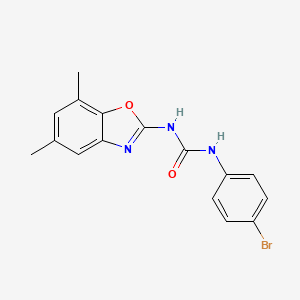
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)
![2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol](/img/structure/B14204835.png)
![7,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14204838.png)
![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14204844.png)
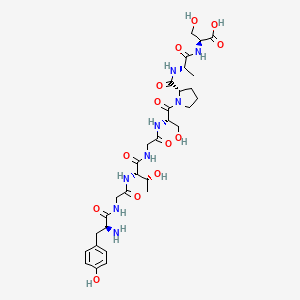
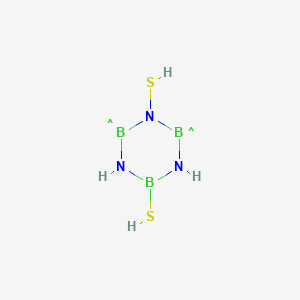
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
